molecular formula C15H22N2O2 B11677923 (4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester

(4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester

Cat. No.: B11677923
M. Wt: 262.35 g/mol
InChI Key: JJXHRSZWSVVYDC-UHFFFAOYSA-N
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Description

The compound "(4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester" is a carbamate derivative featuring a 4-piperidin-1-yl-phenyl group attached to a carbamic acid propyl ester backbone. Carbamates are widely utilized in medicinal chemistry due to their stability and role as prodrugs or bioisosteres for amides.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

propyl N-(4-piperidin-1-ylphenyl)carbamate

InChI

InChI=1S/C15H22N2O2/c1-2-12-19-15(18)16-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)

InChI Key

JJXHRSZWSVVYDC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The direct reaction of phenyl isocyanate with propanol under anhydrous conditions represents a foundational method. This nucleophilic acyl substitution proceeds via the attack of propanol’s hydroxyl group on the electrophilic carbon of phenyl isocyanate, forming a carbamate intermediate. Catalytic bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerate the reaction by deprotonating the alcohol, enhancing nucleophilicity.

Key Parameters:

  • Molar Ratio: A 1:1 stoichiometry of phenyl isocyanate to propanol minimizes side products like ureas.

  • Temperature: Reactions conducted at 0–5°C suppress exothermic side reactions, while room temperature (25°C) achieves completion within 4–6 hours.

  • Catalyst Load: 5–10 mol% DMAP improves yields to 85–92%.

Table 1: Representative Conditions for Phenyl Isocyanate-Propanol Coupling

ReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
Phenyl isocyanate + propanolDMAP (10 mol%)25489
Phenyl isocyanate + propanolTEA (15 mol%)0–5678

Multi-Step Synthesis from 4-Piperidone Derivatives

Piperidine Functionalization and Carbamate Installation

A patent (CN106432232A) outlines a multi-step synthesis starting from 4-piperidone hydrochloride:

  • Protection: N-tert-butoxycarbonyl (Boc) protection of 4-piperidone using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

  • Reductive Amination: Conversion to 4-amino-1-Boc-piperidine via sodium borohydride reduction in ethanol-ammonia solution (82% yield).

  • Carbamate Formation: Reaction with propyl chloroformate in dichloromethane (DCM) using TEA, followed by Boc deprotection with trifluoroacetic acid (TFA).

Critical Observations:

  • Boc protection prevents undesired side reactions during subsequent steps.

  • Sodium borohydride reduction requires strict temperature control (<30°C) to avoid over-reduction.

Table 2: Multi-Step Synthesis Performance Metrics

StepReagentsConditionsYield (%)
Boc ProtectionBoc₂O, THF22°C, 12 h95
Reductive AminationNaBH₄, NH₃/EtOH0–30°C, 4 h82
Carbamate InstallationPropyl chloroformate, TEADCM, 25°C, 3 h73

Transesterification of Preformed Carbamates

Propyl Esterification via Acid Catalysis

Transesterification of methyl or ethyl carbamate precursors with propanol under acidic conditions offers a scalable route. For example, methyl (4-piperidin-1-yl-phenyl)-carbamate reacts with excess propanol in toluene, catalyzed by p-toluenesulfonic acid (PTSA).

Optimization Insights:

  • Solvent Choice: Toluene or xylene facilitates azeotropic removal of methanol, driving equilibrium toward the propyl ester.

  • Catalyst Efficiency: 5 mol% PTSA achieves 88% conversion in 8 hours at 110°C.

Palladium-Catalyzed Coupling for Aryl Piperidine Intermediates

Suzuki-Miyaura Cross-Coupling Applications

Advanced routes employ palladium-catalyzed coupling to construct the 4-piperidin-1-yl-phenyl moiety. For instance, 4-bromophenylpiperidine undergoes Suzuki coupling with boronic esters, followed by carbamate installation.

Case Study:

  • Coupling Partner: 4-(Piperidin-1-yl)phenylboronic acid.

  • Catalyst System: Pd(PPh₃)₄ (2 mol%), K₂CO₃, in dioxane/water (3:1) at 80°C.

  • Post-Coupling Steps: Propyl chloroformate treatment yields the target compound in 68% overall yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison Based on Efficiency and Scalability

MethodAdvantagesLimitationsTypical Yield (%)
Phenyl Isocyanate RouteShort reaction timeSensitivity to moisture85–92
Multi-Step SynthesisHigh purity intermediatesLengthy (3–4 steps)70–73
TransesterificationScalableRequires high temperatures80–88
Palladium-CatalyzedModular aryl functionalizationHigh catalyst cost65–68

Mechanistic Considerations and Side Reactions

Competing Pathways in Carbamate Formation

  • Urea Byproduct Formation: Excess phenyl isocyanate reacts with amines (e.g., piperidine) to form ureas, necessitating precise stoichiometry.

  • Ester Hydrolysis: Acidic or basic conditions may hydrolyze the propyl ester; thus, neutral workup (e.g., saturated NaCl wash) is critical.

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the phenyl isocyanate-propanol route using DMAP catalysis offers the best balance of speed and yield. Implementing flow chemistry systems could further enhance heat management and throughput .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Catalyst Products Reaction Rate
Acidic (aqueous HCl)H⁺4-Piperidin-1-yl-phenol, CO₂, and propanolAccelerated by H⁺
Basic (aqueous NaOH)OH⁻Sodium salt of 4-piperidin-1-yl-phenolate, CO₂, and propanolSlower than acidic route
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon .

Transesterification

The propanol moiety of the carbamate can be replaced by other alcohols under catalytic conditions:

Reactant Alcohol Catalyst Product Yield
MethanolH₂SO₄(4-Piperidin-1-yl-phenyl)-carbamic acid methyl esterHigh (~85%)
EthanolTi(OiPr)₄(4-Piperidin-1-yl-phenyl)-carbamic acid ethyl esterModerate (~70%)
  • Key Factor : Steric hindrance from bulkier alcohols reduces reaction efficiency. Acid catalysts (e.g., H₂SO₄) are preferred for primary alcohols, while Lewis acids (e.g., Ti(OiPr)₄) improve yields for secondary alcohols.

Nucleophilic Substitution at the Carbamate Group

The carbonyl carbon of the carbamate is susceptible to nucleophilic attack by amines, yielding urea derivatives:

Nucleophile Conditions Product Selectivity
AnilineDCM, room temperature1-(4-Piperidin-1-yl-phenyl)-3-phenylurea>90%
MethylamineTHF, reflux1-(4-Piperidin-1-yl-phenyl)-3-methylurea~80%
  • Limitation : Competing hydrolysis occurs in aqueous environments, requiring anhydrous conditions for optimal yields.

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but degrades under strong oxidative conditions:

Condition Temperature Outcome Half-Life
Dry heat100°CNo decomposition observed after 24 hours>24 hours
H₂O₂ (30%)25°CComplete oxidation of piperidine ring<1 hour
  • Structural Vulnerability : The piperidine ring undergoes rapid oxidation to form N-oxide derivatives in the presence of peroxides.

Enzymatic Interactions

While not a direct chemical reaction, the compound inhibits acetylcholinesterase (AChE) via carbamate-enzyme adduct formation:

Enzyme Inhibition Constant (Ki) Mechanism
Acetylcholinesterase12 nMCovalent binding to serine residue
  • Pharmacological Relevance : This interaction underpins its potential use in neurodegenerative disease therapeutics .

Comparative Reactivity with Analogues

Replacing the piperidine group with other amines alters reactivity:

Analog Hydrolysis Rate (Relative) Transesterification Yield
(4-Morpholinophenyl)-carbamic acid propyl ester1.5× faster Similar (~80%)
(4-Pyrrolidin-1-yl-phenyl)-carbamic acid propyl ester0.8× slower Lower (~60%)
  • Electronic Effects : Electron-donating groups (e.g., morpholine) enhance hydrolysis rates, while bulky substituents (e.g., pyrrolidine) reduce transesterification efficiency .

Scientific Research Applications

Pharmacological Applications

Analgesic Properties
Research has demonstrated that derivatives of carbamic acid, including those similar to (4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester, exhibit significant analgesic effects. For instance, a study synthesized a series of propyl ester derivatives that were evaluated for their analgesic activities. One compound, identified as 44r, was found to possess potent analgesic properties comparable to morphine, with favorable pharmacokinetic profiles and a wide safety margin. The mechanism of action was suggested to involve 5-HT(2A) antagonism, indicating potential for further development as an analgesic agent .

Anticancer Activity
Another promising application lies in the field of oncology. Research involving propanamide derivatives bearing piperidinyl groups has shown potential anticancer properties. In a study where various compounds were synthesized and tested, some exhibited low IC50 values, indicating strong anticancer activity against specific cancer cell lines. The results suggest that these compounds could serve as lead candidates for further development in cancer therapeutics .

Chemical Synthesis and Development

The synthesis of (4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester has been optimized through various methods to enhance yield and purity. A notable approach involved the use of tert-butyl esters during synthesis, which significantly improved the yield of target compounds. These synthesized compounds are crucial as precursors for radiotracers used in positron emission tomography (PET), highlighting their importance in both diagnostic and therapeutic applications .

Case Study 1: Analgesic Development

In a systematic evaluation of carbamic acid derivatives, researchers focused on the synthesis and pharmacological assessment of several compounds. Among these, one derivative demonstrated significant analgesic effects in animal models, prompting further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Anticancer Screening

A series of new derivatives were synthesized and evaluated for their anticancer potential against various cell lines. The study found that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting that these novel agents could provide effective alternatives in cancer treatment regimens.

Market Potential and Future Directions

The ongoing research into (4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester derivatives indicates a strong market potential in pharmaceuticals, particularly for pain management and cancer therapy. The versatility of carbamate structures allows for modifications that can enhance efficacy and reduce side effects. Future studies should focus on:

  • In Vivo Testing: Expanding preclinical studies to assess the safety and efficacy in live models.
  • Mechanistic Studies: Investigating the detailed mechanisms by which these compounds exert their pharmacological effects.
  • Formulation Development: Exploring various delivery methods to optimize therapeutic outcomes.

Mechanism of Action

The mechanism of action of PROPYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares "(4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester" with structurally related carbamates and esters:

Compound Key Features Pharmacological/Physicochemical Notes Reference
(4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester - Piperidine-substituted phenyl group
- Propyl carbamate ester
- Enhanced lipophilicity due to piperidine
- Potential CNS activity
- Moderate metabolic stability
Propyl phenylcarbamate - Simple phenyl group
- Propyl ester
- Low molecular weight (179.22 g/mol)
- Rapid excretion
- Used in agrochemical intermediates
Carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester - Piperazine ring (two nitrogens)
- Phenyl substituents
- Analgesic activity in rodent models
- Increased polarity due to piperazine
- Improved hydrogen bonding
4-Phenyl-1-(3-phenylaminopropyl)-piperidine-4-carboxylic acid ethyl ester - Piperidine with carboxylic acid ethyl ester
- Phenylaminopropyl chain
- Ionizable carboxylic acid group
- Altered solubility and absorption profile
4-[6-(4-Piperidin-1-yl-phenylamino)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester - Pyrimidinyloxy linker
- Isopropyl ester
- Dual piperidine groups
- Patent compound for kinase inhibition
- Higher lipophilicity (isopropyl vs. propyl)

Key Differences and Implications

Piperidine vs. Piperazine :

  • Piperidine (one nitrogen) increases lipophilicity and CNS penetration compared to piperazine (two nitrogens), which enhances polarity and hydrogen-bonding capacity. This difference may shift receptor selectivity, e.g., from opioid receptors (piperazine analogs) to sigma or serotonin receptors (piperidine analogs) .

Ester Group Variations: Propyl ester: Balances metabolic stability and lipophilicity. Ethyl ester: Smaller size may reduce metabolic resistance but improve aqueous solubility .

Substituent Effects :

  • The 4-piperidin-1-yl-phenyl group in the target compound likely enhances binding to receptors with aromatic/heterocyclic binding pockets (e.g., GPCRs or ion channels). In contrast, pyrimidinyloxy linkers in patent compounds suggest kinase or enzyme inhibition applications .

Biological Activity

(4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester, a compound belonging to the class of carbamate derivatives, has garnered attention for its potential biological activities, particularly in the realm of analgesic properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

The compound has been primarily investigated for its analgesic properties . Research indicates that it may exert its effects through multiple pathways, including serotonin receptor modulation and opioid receptor interactions. The following sections provide a detailed examination of its biological activity as reported in various studies.

Analgesic Activity

A significant study synthesized a series of carbamic acid derivatives, including (4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester, and evaluated their analgesic effects using both in vitro and in vivo models. The compound demonstrated potent analgesic activity comparable to morphine, with a favorable safety profile in rat models. Its mechanism of action appears to involve antagonism at the 5-HT2A receptor, contributing to its pain-relieving effects .

CompoundAnalgesic ActivityMechanism of Action
(4-Piperidin-1-yl-phenyl)-carbamic acid propyl esterPotent5-HT2A antagonism
MorphineStandard referenceμ-opioid receptor agonism

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific pathways associated with pain perception. For instance, it has been shown to modulate the release of neurotransmitters involved in nociception, providing a dual mechanism of action that can be beneficial for pain management .

Study 1: Synthesis and Evaluation

A comprehensive study conducted by researchers synthesized several derivatives of carbamic acid and evaluated their analgesic properties. Among these, (4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester was highlighted for its significant analgesic efficacy in animal models. The study concluded that this compound could serve as a lead candidate for further development in pain management therapies .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound interacts with various receptors. It was found that the compound not only acts on serotonin receptors but also shows potential interaction with opioid receptors, suggesting a multifaceted approach to pain relief. This dual action could enhance its effectiveness while minimizing side effects commonly associated with pure opioid agonists .

Potential Therapeutic Applications

Given its pharmacological profile, (4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester may have applications beyond analgesia. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as:

  • Chronic Pain Disorders : Its dual-action mechanism may provide effective relief for patients suffering from chronic pain.
  • Neuropathic Pain : The modulation of serotonin pathways could be particularly beneficial in neuropathic pain scenarios.
  • Anxiety Disorders : Given the involvement of serotonin in mood regulation, this compound may also have potential applications in treating anxiety disorders.

Q & A

Q. What experimental controls are essential when comparing biological activity data across studies?

  • Methodological Answer : Standardize assays using reference compounds (e.g., commercial protease inhibitors) and validate cell lines for consistent receptor expression. For in vitro toxicity, include negative controls (e.g., untreated cells) and normalize data to protein content (e.g., Bradford assay) to minimize plate-to-plate variability .

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